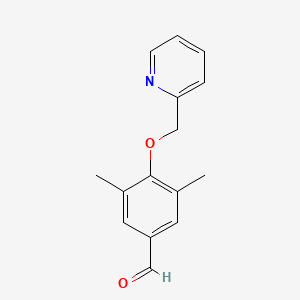

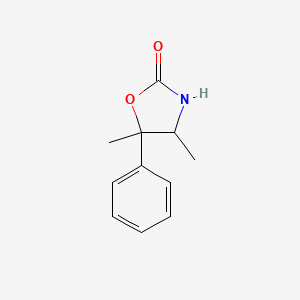

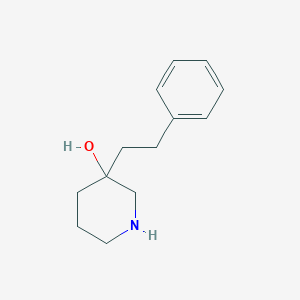

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibition of IGF-IR and Potential Cancer Therapies

One significant application of quinolinyl-derived compounds, closely related to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, is in the inhibition of the insulin-like growth factor-I receptor (IGF-IR). This has implications in cancer therapy. A study highlighted the synthesis of such compounds, emphasizing their potential in inhibiting proliferation and inducing DNA fragmentation in human tumor cell lines, with a pharmacokinetic profile suitable for oral dosing. This research indicates promising antitumor activity in specific models, suggesting a potential role in cancer treatment (Mulvihill et al., 2008).

Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors

Another application is in the development of transforming growth factor-beta type 1 receptor kinase inhibitors. Compounds structurally related to the chemical have been synthesized and evaluated for their ALK5 inhibitory activity in cell-based luciferase reporter assays. This research points towards potential uses in medical applications, especially targeting specific cellular pathways involved in various diseases (Dewang & Kim, 2010).

Antioxidant Agents and Alzheimer’s Disease Therapy

In the context of Alzheimer's disease therapy, certain imidazo pyranotacrines, closely related to the compound , have been studied. These compounds exhibit properties such as non-hepatotoxicity, selective inhibition of acetylcholinesterase, and strong antioxidant capabilities. This suggests their potential use in the treatment of Alzheimer’s disease, addressing aspects like oxidative stress and enzyme inhibition relevant to the disease's pathology (Boulebd et al., 2016).

Corrosion Inhibition in Metals

These compounds also find applications in material science, specifically in the protection of metals against corrosion. Research has shown that carboxamide ligands derived from quinoline exhibit inhibitive performance in acidic solutions for mild steel. This suggests their potential use as corrosion inhibitors in industrial applications, benefiting sectors where metal preservation is crucial (Erami et al., 2019).

Antiproliferative Activity Against Cancer Cell Lines

Further extending its application in cancer research, certain novel amide derivatives of pyrazole-3-carboxylic acid, structurally related to the compound , have shown promising antiproliferative activities against various human cancer cell lines. This indicates their potential in the development of new therapies targeting cancer cell proliferation and inducing apoptotic cell death (Pirol et al., 2014).

Eigenschaften

IUPAC Name |

N-(2-imidazol-1-ylquinolin-8-yl)-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c29-23(24(11-15-30-16-12-24)19-6-2-1-3-7-19)26-20-8-4-5-18-9-10-21(27-22(18)20)28-14-13-25-17-28/h1-10,13-14,17H,11-12,15-16H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTAGKSFCREKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=C(C=C4)N5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

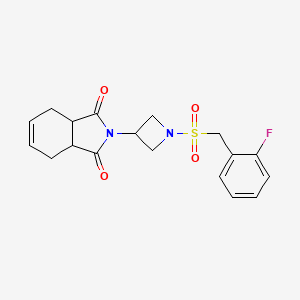

![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2548812.png)

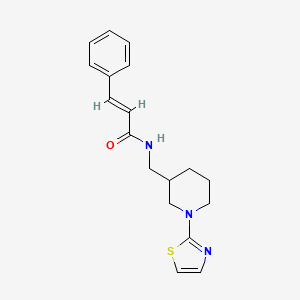

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2548813.png)

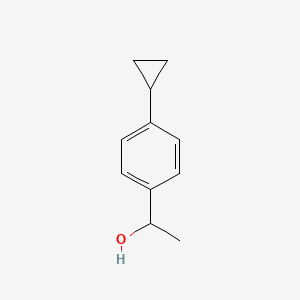

![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)

![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)